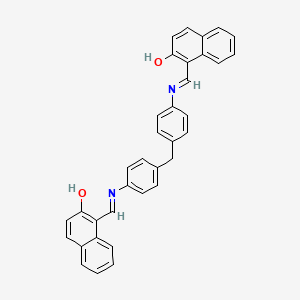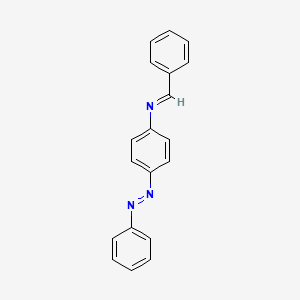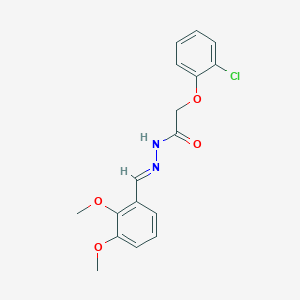
1,2-Cyclohexanediacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclohexanediacetonitrile is an organic compound with the molecular formula C10H14N2. It is characterized by the presence of two nitrile groups attached to a cyclohexane ring.
Méthodes De Préparation
The synthesis of 1,2-Cyclohexanediacetonitrile typically involves the reaction of cyclohexane with acetonitrile in the presence of a catalyst. One common method is the catalytic hydrogenation of cyclohexane-1,2-dione with acetonitrile. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,2-Cyclohexanediacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups, such as halides or hydroxyl groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2-Cyclohexanediacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research studies explore its potential as a building block for biologically active molecules.
Medicine: It may serve as a precursor for the development of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2-Cyclohexanediacetonitrile involves its interaction with specific molecular targets, depending on the context of its use. For example, in reduction reactions, the nitrile groups are reduced to primary amines through the transfer of hydrogen atoms. The pathways involved in these reactions are typically catalyzed by specific enzymes or chemical catalysts .
Comparaison Avec Des Composés Similaires
1,2-Cyclohexanediacetonitrile can be compared with other similar compounds, such as:
1,4-Cyclohexanediacetonitrile: Similar structure but with nitrile groups at different positions.
Cyclohexane-1,2-dione: Precursor in the synthesis of this compound.
Cyclohexane-1,2-dicarboxylic acid: Oxidized derivative of this compound.
The uniqueness of this compound lies in its specific arrangement of nitrile groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
97920-04-2 |
|---|---|
Formule moléculaire |
C10H14N2 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-[2-(cyanomethyl)cyclohexyl]acetonitrile |
InChI |
InChI=1S/C10H14N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h9-10H,1-6H2 |
Clé InChI |
FGLZWKOCMIRVFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)CC#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanol](/img/structure/B11958812.png)









![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-](/img/structure/B11958865.png)

